molecular formula C16H27N3O4 B047083 L-Proline, 1-(1-L-leucyl-L-prolyl)- CAS No. 121305-26-8

L-Proline, 1-(1-L-leucyl-L-prolyl)-

Cat. No. B047083
CAS RN: 121305-26-8
M. Wt: 325.4 g/mol
InChI Key: DPURXCQCHSQPAN-AVGNSLFASA-N
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Description

L-Proline, 1-(1-L-leucyl-L-prolyl)-, commonly known as L-Leucyl-L-Proline, is an amino acid that plays an important role in various physiological processes. It is a dipeptide made up of L-Proline and L-Leucine, and is found in various sources such as collagen, milk, and wheat germ. L-Leucyl-L-Proline has been extensively studied for its potential therapeutic benefits in various diseases.

Scientific Research Applications

1. Epimerization and Hydrolysis Studies

L-Proline, particularly in the form of L-prolyl-L-leucylglycylglycine, has been studied for its role in epimerization and hydrolysis, which are significant in understanding amino acid racemization in geochronology. This research observed the formation of D-proline under certain conditions, providing insights into the stability and transformation of peptide bonds (Moir & Crawford, 1988).

2. Collagenase Substrate Specificity

The compound has been synthesized to understand the substrate specificity of collagenase. This research aids in the comprehension of enzyme-substrate interactions, particularly in the context of collagen degradation and its implications in biological processes (Sakakibara & Nagai, 1960).

3. Synthesis for Physiological and Pharmacological Functions

Tripeptide L-prolyl-L-leucyl-glycinamide, synthesized from L-proline and L-leucine, has been studied for its potential physiological and pharmacological functions, including its use in the treatment of Parkinson’s disease (Xu Wensong, 2006).

4. Cryoprotectant in Protein Crystallography

L-Proline's role as a cryoprotectant in protein crystallography has been explored. Its use in this context is vital for understanding protein structures and functions at low temperatures, with implications for numerous scientific applications (Pemberton et al., 2012).

5. Role in Polypeptide Monolayers

Research on the role of prolyl residue, specifically in polypeptide monolayers, has provided insights into molecular configurations and interactions at interfaces, which are crucial for understanding protein-protein interactions and surface phenomena (Isemura & Ikeda, 1959).

6. Applications in Microbial Production and Metabolism

The unique role of L-proline in the folding and structure of protein has led to the development of various synthetic proline analogues. These analogues have been researched for their applications in studying cellular metabolism and regulation of macromolecule synthesis, providing significant insights into microbial production and metabolism (Bach & Takagi, 2013).

Safety and Hazards

Proline, a component of “L-Proline, 1-(1-L-leucyl-L-prolyl)-”, is likely safe when taken by mouth in food amounts. There isn’t enough reliable information to know if proline is safe when used in larger amounts as medicine or what the side effects might be .

Mechanism of Action

Target of Action

The primary target of H-LEU-PRO-PRO-OH, also known as Leu-Pro-Pro, is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.

Biochemical Pathways

The inhibition of ACE by Leu-Pro-Pro affects the Renin-Angiotensin System (RAS) pathway . This disruption leads to a decrease in the production of angiotensin II, reducing vasoconstriction and decreasing blood pressure. Additionally, Leu-Pro-Pro may also influence protein synthesis and energy metabolism pathways, promoting glucose uptake, mitochondrial biogenesis, and fatty acid oxidation .

Result of Action

The primary molecular effect of Leu-Pro-Pro’s action is the inhibition of ACE, leading to a decrease in angiotensin II levels . This results in vasodilation and a subsequent decrease in blood pressure. On a cellular level, this can lead to reduced strain on the heart and blood vessels.

properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O4/c1-10(2)9-11(17)14(20)18-7-3-5-12(18)15(21)19-8-4-6-13(19)16(22)23/h10-13H,3-9,17H2,1-2H3,(H,22,23)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPURXCQCHSQPAN-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153221
Record name L-Proline, 1-(1-L-leucyl-L-prolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121305-26-8
Record name LPP Tripeptide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121305-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, 1-(1-L-leucyl-L-prolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121305268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Proline, 1-(1-L-leucyl-L-prolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: LPP acts primarily as a competitive inhibitor of angiotensin-converting enzyme 1 (ACE1) [, ]. This enzyme plays a crucial role in the renin-angiotensin system by converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE1, LPP helps reduce the formation of angiotensin II, thereby contributing to lower blood pressure [, , ].

A: While LPP primarily targets ACE1, studies show it has a weaker inhibitory effect on ACE2 [, ]. Notably, LPP does not inhibit chymase or cathepsin G, two other enzymes involved in angiotensin II formation []. This selectivity for ACE1 over other related enzymes is crucial for its potential therapeutic benefits.

A: ACE1 not only produces angiotensin II but also degrades bradykinin, a potent vasodilator. By inhibiting ACE1, LPP indirectly increases bradykinin levels, further contributing to its vasodilatory and antihypertensive effects [, ].

ANone: The molecular formula of LPP is C16H27N3O4, and its molecular weight is 325.4 g/mol.

A: While specific spectroscopic data for LPP is limited within the provided research, studies have utilized techniques like circular dichroism to analyze the conformation of related peptides containing LPP sequences. For instance, researchers have explored the polyproline II conformation of peptides like (Val-X-Leu-Pro-Pro-Pro)8, where X represents various amino acids [, ].

A: Research indicates that co-ingesting LPP with a protein matrix, like casein hydrolysate, significantly enhances its portal and systemic bioavailability []. The presence of fiber in a meal further improves its systemic bioavailability [].

ANone: LPP is not known to possess intrinsic catalytic properties. It functions primarily as an enzyme inhibitor, specifically targeting ACE1.

A: Yes, Gaussian accelerated molecular dynamic (GaMD) simulations have been used to investigate the binding mechanisms of LPP and other inhibitory peptides to DPP4 []. These studies provide valuable insights into the molecular interactions governing LPP's inhibitory activity.

ANone: LPP's susceptibility to degradation in vivo poses a significant challenge for its therapeutic formulation. Strategies to enhance its stability and bioavailability are crucial for its successful development as a therapeutic agent.

ANone: Information regarding specific SHE regulations pertaining to LPP is not available within the provided research.

A: Studies show that LPP is absorbed intact into the circulation, indicating it can escape intestinal degradation []. Following absorption, it is primarily distributed to organs like the liver, spleen, and kidneys, which are rich in reticuloendothelial cells []. LPP undergoes degradation in vivo, with the rate varying depending on the organ [, ].

A: Yes, meal intake significantly affects the absorption and bioavailability of LPP. Consuming LPP after a meal increases its area under the curve (AUC) compared to pre-meal intake, primarily due to an increase in plasma elimination half-life [].

A: In vivo studies demonstrate that chronic administration of LPP-containing milk products attenuates blood pressure development in spontaneously hypertensive rats (SHR) [].

ANone: Information on resistance mechanisms and cross-resistance related to LPP is not available within the provided research.

ANone: The provided research does not contain specific details on toxicity, adverse effects, or long-term safety profiles of LPP.

A: Research has explored conjugating a chlorin-type photosensitizer to an LPP-containing heptapeptide (ATWLPPR) to target neuropilin-1, a VEGF co-receptor overexpressed in tumor vasculature [, ]. This approach highlights the potential of utilizing LPP-based peptides for targeted drug delivery.

ANone: The provided research does not delve into specific biomarkers for LPP efficacy or treatment response monitoring.

A: Researchers commonly employ high-performance liquid chromatography (HPLC) to measure LPP concentration [, , ]. Additionally, mass spectrometry techniques like matrix-assisted laser desorption ionization/time of flight (MALDI-TOF) are utilized to identify LPP and its metabolites [, ].

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